molecular formula C5H6BrN3O B581935 2-Amino-5-bromo-4-methoxypyrimidine CAS No. 36082-45-8

2-Amino-5-bromo-4-methoxypyrimidine

Cat. No.: B581935
CAS No.: 36082-45-8
M. Wt: 204.027
InChI Key: YGRROWNSCFWHHN-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-methoxypyrimidine typically involves the bromination of 4-methoxypyrimidine followed by amination. One common method includes the reaction of 4-methoxypyrimidine with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-4-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological or material properties.

Scientific Research Applications

2-Amino-5-bromo-4-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with these targets, influencing various biological pathways .

Comparison with Similar Compounds

  • 2-Amino-5-iodo-4-methoxypyrimidine
  • 2,4-Diamino-6-methoxypyrimidine
  • 2-Amino-4-methoxypyrimidine
  • 2-Amino-4-methoxy-6-methylpyrimidine
  • 2-Amino-4,6-dimethoxypyrimidine

Comparison: 2-Amino-5-bromo-4-methoxypyrimidine is unique due to the presence of both the bromo and methoxy groups, which confer specific reactivity and properties. Compared to its analogs, it may exhibit different biological activities or material properties, making it a valuable compound for diverse applications .

Properties

IUPAC Name

5-bromo-4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRROWNSCFWHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661759
Record name 5-Bromo-4-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36082-45-8
Record name 5-Bromo-4-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methoxypyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxypyrimidine-2-ylamine (1.84 g, 14.7 mmol) in chloroform (600 mL) was added N-bromosuccinimide (2.62 g, 14.7 mmol). After stirring in the dark for 5 hours, the solution was added to CH2Cl2 (200 mL) and 1N NaOH (100 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 2.88 g (96%) of 5-bromo-4-methoxypyrimidine-2-ylamine. LCMS (m/z): 204/206 (MH+). 1H NMR NMR (CDCl3): δ 8.10 (s, 1H), 4.93 (bs, 2H), 3.96 (s, 31-1).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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